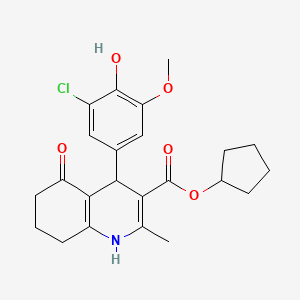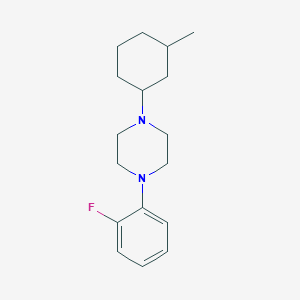![molecular formula C17H18N4O3 B5217371 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential use in scientific research. PPE is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including cytotoxicity, neuroprotection, and immunomodulation. This compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. This compound has also been shown to modulate the immune system, leading to improved immune function.
実験室実験の利点と制限
One advantage of using 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol in lab experiments is its well-characterized synthesis method, which allows for the production of high yields of pure this compound. Additionally, this compound has been extensively studied for its potential use in various research applications, making it a well-established candidate for use in lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new derivatives of this compound with improved efficacy and reduced toxicity. Further studies on the pharmacokinetics and pharmacodynamics of this compound will also be important for its potential use in clinical settings. Overall, this compound is a promising candidate for use in various scientific research applications, and further studies on its potential uses and limitations will be important for its continued development.
合成法
The synthesis of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol involves the reaction of 2,4-dimethoxy-5-pyrimidinylboronic acid with 3-bromo-1-(3-(dimethylamino)phenyl)prop-2-en-1-one, followed by the addition of ethanol and sodium hydroxide. This method has been extensively studied and optimized to provide high yields of this compound with high purity.
科学的研究の応用
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been studied for its potential use in a range of scientific research applications, including cancer research, neurological research, and immunology research. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in chemotherapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders such as Alzheimer's disease. This compound has also been shown to have immunomodulatory effects, making it a potential candidate for use in the treatment of autoimmune disorders.
特性
IUPAC Name |
2-[3-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-16-14(11-18-17(19-16)24-2)12-4-3-5-13(10-12)15-6-7-21(20-15)8-9-22/h3-7,10-11,22H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPXIHAAWOESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=CC(=C2)C3=NN(C=C3)CCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)

![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)

![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)
![diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5217362.png)

![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)